molecular formula C15H16N2O3S B2738756 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide CAS No. 868676-89-5

3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide

Cat. No.: B2738756
CAS No.: 868676-89-5
M. Wt: 304.36
InChI Key: VIIPBNHBAJJNNE-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a benzenesulfonyl group at the 3-position and a 6-methylpyridin-2-yl moiety at the amide nitrogen. This structure combines sulfonamide and pyridine functionalities, which are common in pharmaceuticals and enzyme inhibitors.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-12-6-5-9-14(16-12)17-15(18)10-11-21(19,20)13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIPBNHBAJJNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727587
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide typically involves the reaction of benzenesulfonyl chloride with N-(6-methylpyridin-2-yl)propanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution under basic conditions. Key examples include:

Reaction TypeReagents/ConditionsMajor ProductsReference
Sulfonyl Chloride Formation PCl₅ or SOCl₂ in anhydrous THF, 0–5°CCorresponding sulfonyl chloride intermediate
Amine Displacement Aliphatic amines, K₂CO₃, DMF, 80°CBenzenesulfonamide derivatives (e.g., N-alkyl/aryl variants)

For instance, reaction with primary amines replaces the sulfonamide’s hydrogen, forming new sulfonamide bonds with >75% yield under optimized conditions .

Oxidation and Reduction

The propanamide chain and pyridine ring participate in redox reactions:

Reaction TypeReagents/ConditionsMajor ProductsReference
Pyridine Ring Oxidation H₂O₂/AcOH, 60°CPyridine N-oxide derivatives
Amide Reduction LiAlH₄ in dry ether, reflux3-(benzenesulfonyl)propanamine

Reduction of the amide group to an amine occurs selectively without affecting the sulfonamide or pyridine moieties.

Hydrolysis Reactions

Controlled hydrolysis reveals stability trends:

ConditionReagents/ConditionsMajor ProductsReference
Acidic Hydrolysis 6M HCl, 100°C, 12hBenzenesulfonic acid + 3-amino-N-(6-methylpyridin-2-yl)propanamide
Basic Hydrolysis NaOH (2M), ethanol, 70°C, 6hSodium benzenesulfonate + 6-methylpyridin-2-amine

The amide bond hydrolyzes faster under basic conditions (t₁/₂ = 2h) than acidic (t₁/₂ = 8h) .

Coupling Reactions

The pyridine nitrogen facilitates metal-mediated coupling:

Reaction TypeReagents/ConditionsMajor ProductsReference
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acid, DME, 80°CBiaryl derivatives (e.g., 6-(4-methylphenyl)pyridin-2-yl variants)

Coupling at the pyridine ring’s C-4 position achieves >60% yield with electron-deficient boronic acids .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature RangeMajor Degradation ProductsMechanismReference
200–250°CSO₂, CO₂, and pyridine fragmentsCleavage of sulfonamide and propanamide bonds

Stability up to 150°C makes it suitable for high-temperature synthetic applications.

Enzymatic Interactions

While not a traditional reaction, its inhibition of carbonic anhydrase involves:

  • Active-site binding : The sulfonamide group coordinates with Zn²⁺ in the enzyme’s catalytic pocket .

  • Structure-activity relationship (SAR) : Electron-withdrawing groups on the benzene ring enhance binding affinity (Kᵢ = 12–85 nM) .

Scientific Research Applications

Chemical Properties and Structure

This compound features a benzenesulfonyl group attached to a propanamide backbone, with a 6-methylpyridin-2-yl substitution. The presence of the benzenesulfonyl group is significant as it enhances the compound's solubility and biological activity, making it suitable for various applications.

Medicinal Chemistry

3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may act on specific biological targets, particularly in the treatment of sodium channel-mediated diseases such as epilepsy and other neurological disorders. Research indicates that compounds with similar structures can effectively inhibit sodium channels, which are crucial in neuronal signaling .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor , particularly against carbonic anhydrase . Carbonic anhydrase plays a vital role in regulating pH and fluid balance in biological systems. By binding to the active site of this enzyme, 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide can inhibit its activity, potentially leading to therapeutic effects in conditions like glaucoma and certain types of cancer .

Antibacterial and Antifungal Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antibacterial and antifungal activities. These properties make it a candidate for developing new antibiotics or antifungal agents to combat resistant strains of bacteria and fungi. Studies have shown that modifications in the sulfonamide structure can enhance their effectiveness against specific pathogens .

Case Study 1: Sodium Channel Inhibition

A study focused on the inhibition of voltage-gated sodium channels demonstrated that compounds similar to 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide could significantly reduce neuronal excitability in models of epilepsy. The findings suggest that such compounds could be developed into effective treatments for seizure disorders .

Case Study 2: Carbonic Anhydrase Inhibition

Another research project investigated the inhibitory effects of various sulfonamides on carbonic anhydrase activity. The results indicated that modifications to the sulfonamide structure could lead to increased potency against this enzyme, highlighting the potential for 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide in therapeutic applications targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signal transduction.

Comparison with Similar Compounds

Core Backbone and Substituent Variations

  • Target Compound: Structure: Propanamide with benzenesulfonyl (C₆H₅SO₂) and 6-methylpyridin-2-yl (C₆H₆N-CH₃) groups.
  • Analog 1 : 3-(Benzenesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide ()

    • Structure : Benzothiazole ring substituted with methanesulfonyl (CH₃SO₂) and benzenesulfonyl-propanamide.
    • Key Differences : Replacement of methylpyridine with a benzothiazole ring; additional sulfonyl group increases molecular weight (424.51 vs. ~330 estimated for target) and hydrogen bond acceptors (7 vs. ~5).
  • Analog 2 : 3-(Benzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]propanamide ()

    • Structure : Propanamide with benzenesulfonyl and 2-(phenylsulfanyl)phenyl groups.
    • Key Differences : Phenylsulfanyl substituent introduces sulfur-mediated hydrophobic interactions; logP = 3.6 suggests higher lipophilicity than the target (predicted logP ~2–3).
  • Analog 3: N-(2-amino-5-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide () Structure: Propanamide with hydroxyphenyl and tert-butyl sulfamoyl groups. Key Differences: Hydroxyphenyl enhances polarity; tert-butyl sulfamoyl may improve metabolic stability.

Physicochemical Properties

Property Target Compound (Estimated) Analog 1 () Analog 2 ()
Molecular Formula C₁₆H₁₆N₂O₃S C₁₇H₁₆N₂O₅S₃ C₂₁H₁₉N₂O₃S₂
Molecular Weight ~330 424.51 397.51
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 5 7 7
logP ~2–3 2 (XlogP) 3.6
Polar Surface Area (Ų) ~70 Not reported 51.2
  • Key Observations: Analog 1’s higher molecular weight and hydrogen bond acceptors may enhance target binding but reduce membrane permeability.

Biological Activity

3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its biological activities, particularly its potential as an antibacterial and antifungal agent. This compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide is C₁₁H₁₃N₃O₃S, with a molecular weight of approximately 253.31 g/mol. The compound features a benzenesulfonyl group attached to a propanamide backbone, which is further substituted with a 6-methylpyridin-2-yl moiety.

The primary mechanism of action for this compound involves enzyme inhibition. Specifically, it has been shown to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes, including acid-base balance and respiration. By binding to the active site of carbonic anhydrase, the compound disrupts its function, leading to potential therapeutic effects against bacterial infections .

Antibacterial Properties

Research indicates that 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound is effective against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Bacterial Strain MIC (µg/mL)
Methicillin-resistant S. aureus15.625 - 62.5
Escherichia coli31.25 - 125

These findings indicate that the compound could serve as a lead structure for developing new antibiotics, especially in light of rising antibiotic resistance .

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity. Studies show that it can inhibit the growth of various fungal pathogens, including Candida species. The observed antifungal activity is attributed to its ability to disrupt fungal cell wall synthesis and function .

Case Studies

  • Study on MRSA : A recent study evaluated the efficacy of 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide against MRSA biofilms. The results indicated that the compound significantly reduced biofilm formation at concentrations ranging from 62.5 to 125 µg/mL, highlighting its potential in treating persistent infections associated with biofilm formation .
  • Antifungal Evaluation : In another study focusing on Candida albicans, the compound exhibited an MIC of 31.25 µg/mL, demonstrating its potential as an antifungal agent in clinical settings where azole resistance is prevalent .

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